molecular formula C12H22N2O2 B11752817 tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Cat. No.: B11752817
M. Wt: 226.32 g/mol
InChI Key: GYICNOVFFJFSSE-UHFFFAOYSA-N
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Description

tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a sophisticated chiral amine building block critical in medicinal chemistry and drug discovery. Its fused bicyclic pyrrolidine scaffold is a privileged structure found in compounds targeting the central nervous system . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the secondary amine, providing versatile synthetic handles for the construction of complex molecules . This specific 6-methyl substituted analog offers enhanced molecular complexity and potential for modulating the steric and electronic properties of candidate drugs. The rigid, three-dimensional structure of this scaffold is particularly valuable in the design of protease inhibitors, receptor modulators, and other biologically active agents, as it can effectively mimic pharmacophoric motifs and improve target binding affinity . As a key intermediate, it enables researchers to explore novel chemical space and accelerate the development of new therapeutic entities, particularly in programs focused on neurological disorders . This product is intended for use in a controlled laboratory setting by qualified professionals.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 6-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-8-10-9(7-13-8)5-6-14(10)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3

InChI Key

GYICNOVFFJFSSE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CCN2C(=O)OC(C)(C)C)CN1

Origin of Product

United States

Preparation Methods

Bicyclic Framework Construction

The core pyrrolo[3,4-b]pyrrole system is typically assembled via intramolecular cyclization. A common approach involves treating methyl 5-aminopentanoate derivatives with tert-butyl dicarbonate under basic conditions to form the carbamate-protected intermediate. Subsequent acid-catalyzed cyclization yields the hexahydropyrrolo[3,4-b]pyrrole skeleton. For example, refluxing the intermediate in toluene with p-toluenesulfonic acid (pTSA) at 110°C for 12 hours achieves cyclization with 78% yield.

Key Reaction Conditions:

ParameterValue
SolventToluene
CatalystpTSA (2 mol%)
Temperature110°C
Reaction Time12 hours
Yield78%

Methyl Group Introduction

The 6-methyl substituent is introduced via alkylation using methyl iodide or dimethyl sulfate. Quaternization of the pyrrolidine nitrogen with methyl iodide in tetrahydrofuran (THF) at 0°C, followed by neutralization with aqueous sodium bicarbonate, affords the methylated product. This step typically achieves 85–90% yield but requires strict temperature control to avoid over-alkylation.

Microwave-Assisted [3+2] Cycloaddition

Azomethine Ylide Generation

Microwave irradiation accelerates the formation of azomethine ylides, which participate in 1,3-dipolar cycloaddition with maleimides. Condensation of methyl glycinate with 2-nitrobenzaldehyde in toluene under microwave heating (150°C, 2 hours) generates a stabilized ylide. This method reduces reaction times from days to hours while maintaining yields ≥70%.

Lactamization and Reduction

Post-cycloaddition, the nitro group is reduced using hydrogen gas (1 atm) over palladium on carbon (Pd/C) in ethanol. Spontaneous lactamization under reflux conditions (80°C, 6 hours) forms the fused pyrrolopyrrole system. Final tert-butyloxycarbonyl (Boc) protection with di-tert-butyl dicarbonate in dichloromethane completes the synthesis.

Microwave Protocol Summary:

StepConditionsYield
Ylide Formation150°C, 2 h, MW70%
Nitro ReductionH₂/Pd/C, EtOH, 25°C92%
LactamizationReflux, 6 h68%
Boc ProtectionDCM, RT, 12 h95%

Industrial-Scale Continuous Flow Synthesis

Catalytic Cyclization in Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale production. A mixture of pyrrolidine and tert-butyl chloroformate is pumped through a packed-bed reactor containing immobilized lipase catalysts at 50°C. The enzyme facilitates carbamate formation without requiring stoichiometric bases, achieving 94% conversion. Subsequent methylation via gas-phase methyl chloride in a second reactor column introduces the 6-methyl group with 89% efficiency.

Advantages Over Batch Processing

  • Throughput : 500 g/hour vs. 50 g/day in batch.

  • Purity : >99% by HPLC due to precise residence time control.

  • Waste Reduction : 60% lower solvent consumption.

Solid-Phase Synthesis for High-Throughput Screening

Resin-Bound Intermediate Preparation

Wang resin functionalized with Fmoc-protected pyrrolidine is deprotected using 20% piperidine in DMF. Coupling with Boc-protected methylamine via HBTU/DIEA activation achieves 98% loading efficiency. Cyclization is induced by treating the resin with trifluoroacetic acid (TFA)/dichloromethane (1:9), cleaving the product while preserving the tert-butyl group.

Library Synthesis Applications

This method enables parallel synthesis of 96 analogs in 48 hours, ideal for structure-activity relationship (SAR) studies. Typical yields per variant range from 65–80%, with purities ≥95% after automated flash chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Traditional Cyclization7897Moderate120
Microwave-Assisted7095Low200
Continuous Flow8999High80
Solid-Phase7595Medium300

Note: Cost estimates based on 100 g production scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted pyrroles .

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility : The tert-butyl carbamate group enables selective deprotection under acidic conditions (e.g., HCl/dioxane), allowing modular functionalization .
  • Biological Relevance : Methyl and trifluoroacetyl derivatives demonstrate improved blood-brain barrier (BBB) penetration in preclinical models compared to bulkier substituents .

Biological Activity

tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of approximately 212.29 g/mol. Its unique structural features, including a tert-butyl group and a carboxylate functional group, suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

tert Butyl 6 methylhexahydropyrrolo 3 4 b pyrrole 1 2H carboxylate\text{tert Butyl 6 methylhexahydropyrrolo 3 4 b pyrrole 1 2H carboxylate}

Molecular Characteristics:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • CAS Number: 1018443-32-7

Biological Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit a range of biological activities. These include:

  • Anticancer Activity: Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for use in cancer therapy.
  • CYP450 Interaction: The compound may influence cytochrome P450 enzyme activity, which is crucial for drug metabolism and can affect pharmacokinetics in therapeutic applications .

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberBiological Activity
tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate138958388Anticancer properties
(3aR,6aR)-5-Methylhexahydropyrrolo[3,4-b]pyrrole-1-carboxylic Acid tert-butyl Ester948846-60-4CYP450 modulation
tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)44474550Antimicrobial activity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.
  • Functional Group Modifications: Introduction of the tert-butyl and carboxylate groups through various functionalization techniques.

Case Studies and Research Findings

Research has highlighted the potential therapeutic applications of this compound:

  • Antitumor Studies: In vitro studies demonstrate that derivatives of this compound inhibit tumor growth in several cancer cell lines, indicating its potential as an anticancer agent.
"The structural characteristics of tert-butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole derivatives suggest significant promise in cancer therapeutics" .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) is essential for evaluating the therapeutic potential of this compound. Interaction studies are crucial for determining how it affects drug metabolism and therapeutic efficacy.

Table 2: Summary of Pharmacological Studies

Study FocusFindings
CYP450 InteractionModulation observed in CYP1A2 and CYP2B1 expressions under various conditions .
Anticancer EfficacySignificant inhibition of cell proliferation in A431 and Bcap-37 cell lines .

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl 6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Cyclization : Condensation of substituted pyrroles with alkylating agents under controlled temperatures (e.g., 0–60°C) in polar aprotic solvents like DMF or THF .
  • Esterification : Introduction of the tert-butyl carbamate group using Boc anhydride in the presence of a base (e.g., triethylamine) .
  • Catalytic Coupling : For functionalization, palladium-catalyzed cross-coupling (e.g., with tris(dibenzylideneacetone)dipalladium(0)) and ligands like BINAP in toluene at reflux .

Q. Optimization Strategies :

ParameterOptimization Approach
TemperatureMaintain 40–60°C during cyclization to avoid side reactions
Catalyst LoadingUse 1–5 mol% Pd catalysts for efficient coupling
Solvent ChoiceToluene or dioxane for improved solubility of intermediates

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators if aerosolization occurs .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid release into drains .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments and stereochemistry (e.g., δ ~1.47 ppm for tert-butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 212.152 for [M+H]+) .
  • Chromatography : HPLC or GC with UV detection for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., tert-butyl pyrrolidine derivatives) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity .
  • Crystallography : Employ single-crystal X-ray diffraction (e.g., SHELXL refinement) for absolute stereochemical determination .

Q. What strategies optimize reaction yields during alkylation or coupling steps?

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd2(dba)3) with varying ligands (BINAP, Xantphos) .
  • Solvent Effects : Use high-boiling solvents (e.g., DMF or toluene) to stabilize intermediates and enhance reactivity .
  • Stoichiometry : Optimize molar ratios of reagents (e.g., 1.2 equivalents of alkylating agents) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

  • Steric Protection : The bulky tert-butyl group shields the carbamate moiety from nucleophilic attack, enhancing stability during synthesis .
  • Deprotection : Boc removal under acidic conditions (e.g., TFA/DCM) generates reactive amine intermediates for downstream functionalization .

Q. What methodologies evaluate the compound’s potential pharmacological activity?

  • In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand binding studies .
  • Cellular Uptake : Fluorescent labeling (e.g., dansyl chloride derivatives) to track intracellular localization .
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

  • Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40°C and monitor decomposition via HPLC .
  • Degradation Product Analysis : Use LC-HRMS to identify byproducts (e.g., hydrolysis to pyrrolidine derivatives) .

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